1-(2-Fluorophenyl)triazole
Description
Significance of Fluorinated Azoles in Contemporary Chemical Science
The incorporation of fluorine into heterocyclic compounds, particularly azoles, is a cornerstone of modern medicinal chemistry and materials science. nih.govnih.govrsc.org Fluorinated heterocycles often exhibit enhanced biological activities compared to their non-fluorinated counterparts. nih.govnih.govresearchgate.netfrontiersin.org This enhancement is attributed to the unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. rsc.org These characteristics can significantly influence a molecule's pharmacological profile by improving metabolic stability, membrane permeability, lipophilicity, and binding affinity to target enzymes or receptors. rsc.org
The strategic placement of fluorine can alter the electronic properties of a molecule, block metabolic pathways, and induce favorable conformational changes. researchgate.net The impact of fluorine in pharmaceuticals is substantial; while only 2% of drugs on the market in the 1990s contained fluorine, this figure rose to 20-30% by 2015. nih.govfrontiersin.org In 2020 alone, 13 drugs approved by the FDA contained fluorine or fluorine-containing substituents, underscoring the continued importance of organofluorine compounds in drug development. nih.govfrontiersin.org
Overview of Triazole Scaffolds in Advanced Chemical Research
Triazoles are five-membered heterocyclic rings containing three nitrogen atoms and two carbon atoms, with two primary isomers: 1,2,3-triazole and 1,2,4-triazole (B32235). chemijournal.comfrontiersin.org This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast array of compounds with diverse and potent biological activities. tandfonline.comnih.gov The triazole nucleus is a core component in drugs with antimicrobial, anti-inflammatory, antiviral, and antineoplastic properties. tandfonline.comnih.govnih.gov
The triazole ring is chemically stable and capable of participating in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets. rsc.orgfrontiersin.org Its electron-rich nature and the presence of multiple nitrogen atoms make it a versatile scaffold for chemical modification, allowing for the construction of large libraries of compounds for drug discovery. chemijournal.com Furthermore, the development of "click chemistry," specifically the copper-catalyzed Huisgen 1,3-dipolar cycloaddition, has revolutionized the synthesis of 1,2,3-triazoles, offering high yields and selectivity, which has significantly accelerated research in drug discovery and materials science. chemijournal.comtandfonline.com
Academic Relevance of 1-(2-Fluorophenyl)triazole and Related Chemical Entities
The specific combination of a 2-fluorophenyl group with a triazole core has garnered considerable academic interest, leading to the synthesis and investigation of numerous derivatives. Research has focused on exploring how this particular substitution pattern influences the molecule's physical, chemical, and biological properties. ontosight.ai The presence of the fluorine atom at the ortho-position of the phenyl ring is particularly significant as it can induce specific conformational preferences and electronic effects that may enhance interactions with biological targets. ontosight.ai
A notable example is the synthesis and characterization of 1-(2-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one , which has been studied for its structural properties. asianpubs.org Research into related structures, such as 5-(2-fluorophenyl)-4-((aryl)ylidene)amino-1,2,4-triazole-3-thiols , has revealed promising antimicrobial and antifungal activities. doaj.org Similarly, other synthesized derivatives like 1-(4-allyl-2-methoxyphenoxy)-3-(4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl)propan-2-ol and 3-(2-Fluoro)phenyl-5-mercapto-1,2,4-triazole have been developed to evaluate their potential as fungicidal agents. sioc-journal.cnscielo.brsci-hub.se These studies highlight the academic drive to use the this compound moiety as a building block for creating novel compounds with potentially valuable therapeutic applications.
Detailed Research Findings
Synthesis and Characterization
The synthesis of compounds containing the this compound scaffold has been achieved through various multi-step reaction pathways. A key example is the synthesis of 1-(2-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . This compound was prepared by refluxing 3-(dimethylamino)-1-(2-fluorophenyl)propan-1-one (B8423751) hydrochloride with triazole in water, resulting in a 45% yield. asianpubs.org The product was characterized by its melting point and elemental analysis. asianpubs.org Other related compounds have also been synthesized and characterized, demonstrating the versatility of synthetic approaches to this class of molecules. scielo.brsci-hub.se
| Compound Name | Synthetic Method | Yield | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 1-(2-Fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Reaction of 3-(dimethylamino)-1-(2-fluorophenyl)propan-1-one hydrochloride with triazole | 45% | 68.6-69.4 | asianpubs.org |
| 3-(2-Fluoro)phenyl-5-mercapto-1,2,4-triazole | Acidification of the corresponding salt | 81% | 276-277 | sci-hub.se |
| 1-(4-Allyl-2-methoxyphenoxy)-3-(4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl)propan-2-ol | Click chemistry: Reaction of an azide (B81097) with 1-ethynyl-2-fluorobenzene (B1630581) | 72.5% | Colorless oil | scielo.br |
Spectroscopic and Crystallographic Analysis
Spectroscopic methods are essential for confirming the structures of newly synthesized compounds. For 1-(2-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one , the infrared (IR) spectrum showed characteristic absorption bands at 1683 cm⁻¹ (C=O) and 1508 cm⁻¹ (C=N). asianpubs.org The crystal structure of this compound was determined using X-ray diffraction, revealing a monoclinic crystal system. asianpubs.org The analysis showed that the dihedral angle between the triazole ring and the 2-fluorophenyl ring is 85.97º. asianpubs.org The crystal structure is stabilized by weak intra- and intermolecular C-H···O hydrogen bonds. asianpubs.org Detailed spectroscopic data have also been reported for other related complex triazole derivatives. researchgate.net
| Compound | Technique | Key Findings | Reference |
|---|---|---|---|
| 1-(2-Fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | IR Spectroscopy | Characteristic peaks: 1683 cm⁻¹ (C=O), 1508 cm⁻¹ (C=N) | asianpubs.org |
| X-ray Crystallography | Crystal System: Monoclinic; Space Group: P2(1)/c; Dihedral Angle (triazole/fluorophenyl): 85.97° | asianpubs.org | |
| 3-(2-Fluoro)phenyl-5-mercapto-1,2,4-triazole | IR Spectroscopy | 3100, 3050, 2900, 2850, 1620, 1595, 1575 cm⁻¹ | sci-hub.se |
| 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one | UV Spectroscopy | Absorption maxima at 205 nm and 273 nm in ethanol | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluorophenyl)triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-7-3-1-2-4-8(7)12-6-5-10-11-12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBXXUGQXUXNQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Fluorophenyl Triazole and Its Derivatives
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and represents a highly reliable and specific method for the synthesis of 1,2,3-triazoles. sdu.edu.cnwikipedia.org This reaction typically involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270). wikipedia.orgbeilstein-journals.org
Regioselective Synthesis of 1,4-Disubstituted Triazoles
The CuAAC reaction is renowned for its high regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.orgnih.govrsc.org This is a significant advantage over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov For the synthesis of 1-(2-fluorophenyl)-4-substituted-1H-1,2,3-triazoles, 2-fluorophenyl azide is reacted with a variety of terminal alkynes.
One specific example is the synthesis of 1-(4-allyl-2-methoxyphenoxy)-3-(4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl)propan-2-ol, which was achieved with a 72.5% yield through the reaction of an azide with 1-ethynyl-2-fluorobenzene (B1630581) using a copper(II) sulfate (B86663) pentahydrate and sodium ascorbate catalytic system. scielo.br Similarly, the reaction of 2-fluorophenyl azide with phenylacetylene, catalyzed by copper(I), can produce the corresponding 1-(2-fluorophenyl)-4-phenyl-1H-1,2,3-triazole. nih.gov
A study describes the synthesis of 1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole in a 75% yield. mdpi.com This was achieved through a click reaction where 3,3,3-trifluoropropyne (B1345459) (TFP) was generated in situ from 2-bromo-3,3,3-trifluoropropene (BTP) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by a CuI/1,10-Phenanthroline catalyzed cycloaddition with 2-fluorophenyl azide. mdpi.com
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| CuSO₄·5H₂O / Sodium Ascorbate | Azido-alcohol, 1-ethynyl-2-fluorobenzene | 1-(4-allyl-2-methoxyphenoxy)-3-(4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl)propan-2-ol | 72.5 | scielo.br |
| Cu(I) | 2-Fluorophenyl azide, Phenylacetylene | 1-(2-Fluorophenyl)-4-phenyl-1H-1,2,3-triazole | - | nih.gov |
| CuI / 1,10-Phenanthroline | 2-Fluorophenyl azide, 2-bromo-3,3,3-trifluoropropene, DBU | 1-(2-Fluorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole | 75 | mdpi.com |
Interrupted CuAAC Reactions for Functionalized Triazoles
While the standard CuAAC is limited to producing 1,4-disubstituted triazoles, a variation known as the interrupted CuAAC reaction allows for the synthesis of 1,4,5-trisubstituted triazoles. sdu.edu.cnnih.govresearchgate.net This method involves intercepting the copper-triazole intermediate with an electrophile, leading to the introduction of a functional group at the C5 position of the triazole ring. sdu.edu.cnnih.govresearchgate.net This strategy has been successfully employed to synthesize a variety of 5-hetero-functionalized triazoles, including those with amino, thio, and seleno groups. sdu.edu.cnnih.gov The reaction proceeds with complete regioselectivity under mild conditions and demonstrates a broad substrate scope. sdu.edu.cnnih.gov This approach provides an efficient route to privileged 5-heterofunctionalized 1,2,3-triazoles that are important in medicinal chemistry. researchgate.net
Catalytic System Variations and Optimizations
The efficiency of the CuAAC reaction can be influenced by the choice of the copper source, ligands, and reaction conditions. While the standard system involves CuSO₄ and sodium ascorbate in aqueous solutions, various other catalytic systems have been developed. wikipedia.orgbeilstein-journals.org These include the use of different copper(I) salts like CuI and CuBr, as well as the addition of ligands to stabilize the copper(I) catalyst and enhance its activity. nih.goviosrjournals.org
Ligands play a crucial role in stabilizing the catalytically active Cu(I) species, preventing disproportionation, and improving reaction rates. nih.govscispace.com A variety of ligands have been explored, including phosphines, N-heterocyclic carbenes (NHCs), and polydentate amines. nih.govscispace.comacs.org For instance, the use of a CuI/Al₂O₃ heterogeneous catalyst has been shown to be effective and recyclable. iosrjournals.org Microwave irradiation has also been employed to accelerate the reaction, leading to the formation of fluoro phenyl triazoles in minutes with high yields. nih.gov
Computational studies have suggested that dicopper species may be more active than their monomeric counterparts, highlighting the complexity of the catalytic cycle. acs.org The choice of solvent can also be critical, with solvent-free conditions or the use of green solvents like glycerol (B35011) being explored to develop more sustainable protocols. mdpi.com
Other Cycloaddition Reactions
Beyond the well-established CuAAC, other cycloaddition strategies exist for the synthesis of triazole rings. The traditional Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne occurs under thermal conditions but typically lacks regioselectivity, yielding a mixture of 1,4- and 1,5-disubstituted isomers. wikipedia.orgnih.gov
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a complementary regioselectivity to CuAAC, selectively producing 1,5-disubstituted 1,2,3-triazoles. thieme-connect.com Additionally, metal-free cycloaddition reactions have been developed. For example, α-fluoronitroalkenes can act as synthetic surrogates for α-fluoroalkynes in [3+2] cycloaddition reactions with organic azides, catalyzed by trifluoroacetic acid, to provide 4-fluoro-1,5-disubstituted-1,2,3-triazoles. rsc.org
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the structural features of all the starting materials, offer a highly efficient approach to complex molecules. frontiersin.org Several MCR strategies have been developed for the synthesis of functionalized triazoles.
One such strategy is a one-pot, three-component synthesis of 5-heterofunctionalized 1,2,3-triazoles. This method utilizes a heteroatom electrophile to react with the in situ-generated cuprate (B13416276) triazole intermediate. researchgate.net Another example is a one-pot, six-component reaction to synthesize 1,5-disubstituted tetrazol-1,2,3-triazole hybrids. This cascade process involves a Ugi-azide reaction, a bimolecular nucleophilic substitution (SN2), and a CuAAC reaction. mdpi.com For instance, the reaction of propargylamine, 2-fluorobenzaldehyde, TMSN₃, tert-butyl isocyanide, benzyl (B1604629) bromide, and sodium azide in the presence of a copper catalyst yielded N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1-(1-(tert-butyl)-1H-tetrazol-5-yl)-1-(2-fluorophenyl)methanamine. mdpi.com
A metal-free, base-promoted three-component reaction of 1,3-diones, trans-β-nitrostyrenes, and aldehyde hydrazones has also been reported for the synthesis of hybrid molecules containing a 1,2,4-triazole (B32235) moiety. rsc.org
Derivatization and Functionalization Strategies
The 1-(2-fluorophenyl)triazole core can be further modified through various derivatization and functionalization reactions to create a diverse range of compounds. These strategies often target the triazole ring or the attached phenyl group.
Functionalization can be achieved during the primary synthesis, as seen in the interrupted CuAAC reactions that introduce substituents at the C5 position of the triazole ring. sdu.edu.cnnih.gov Post-synthetic modification is also a common approach. For example, triazole-based compounds can be functionalized to act as chemosensors for detecting various analytes. nanobioletters.com The synthesis of fused 1,2,4-triazole systems, such as 9-aryl-6-(2-fluorophenyl)-1,2,4-triazolo[4,3-a] sdu.edu.cnnih.govnaphthyridines, has been achieved through oxidative cyclization of corresponding hydrazones under microwave irradiation, demonstrating an efficient method for creating more complex heterocyclic structures. niscpr.res.in
Introduction of Additional Halogenated Moieties
The introduction of halogen atoms into the structure of this compound derivatives can significantly influence their biological activities. longdom.org Researchers have successfully synthesized a range of halogen-containing 1,2,4-triazoles. For instance, a series of 7-arylidene-6-(2,4-dichloro-5-fluorophenyl)-3-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines were prepared through the condensation of 4-amino-5-mercapto-3-substituted-1,2,4-triazoles with 3-aryl-1-(2,4-dichloro-5-fluorophenyl)-2-bromo-2-propen-1-one. researchgate.net This highlights a common strategy where a halogenated phenyl group is incorporated into the triazole system.
Another approach involves the synthesis of 3-(3,4-substituted-phenyl)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazoles. longdom.org The inclusion of various alkyl, alkoxy, and halogen substituents on the phenyl ring attached to the triazole core has been shown to enhance the pharmacological properties of these compounds. longdom.org
Formation of Fused Heterocyclic Systems
The fusion of the triazole ring with other heterocyclic systems can lead to novel compounds with unique properties. A notable example is the synthesis of 1,2,4-triazolo[1,5-a]pyridines, which are recognized for their biological significance. mdpi.com These fused systems can be constructed through various methods, including the reaction of 2-aminopyridine (B139424) with nitriles in the presence of a copper catalyst. mdpi.comresearchgate.net
Furthermore, the synthesis of 7-arylidene-6-(2,4-dichloro-5-fluorophenyl)-3-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines demonstrates the formation of a fused triazolo-thiadiazine system. researchgate.net The chemistry of mercapto- and thione-substituted 1,2,4-triazoles is particularly useful for the synthesis of such fused heterocycles. semanticscholar.org The synthesis of fused bicyclic longdom.orgnih.govnih.gov-triazoles has also been achieved from γ-N-(trifluoroacetyl) amino diazoketones through a sequence of N-deprotection, intramolecular α-diazo imine formation, and 5-endo-dig cyclization. acs.org
Substitution at Triazole and Phenyl Moieties
Substitution reactions are crucial for modifying the properties of this compound. The triazole ring itself can undergo substitution, with electrophilic substitution typically occurring at the 5-position of the 1,2,4-triazole nucleus. scispace.com For the synthesis of 3,5-disubstituted 1,2,4-triazoles, N-substituted intermediates are often employed. scispace.com
Substitution on the phenyl ring is also a common strategy. For example, the synthesis of 3-(3,4-substituted-phenyl)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazoles involves various substituents on the phenyl group. longdom.org Additionally, the synthesis of 1-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)-ethanone highlights the use of a difluorophenyl moiety. rjpbcs.com The reactivity of 4-(2-fluorophenyl)-1H-1,2,3-triazole is influenced by the electron-withdrawing nature of the fluorine atom, making it susceptible to nucleophilic substitution at the triazole nitrogen atoms. smolecule.com
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards environmentally friendly synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of triazole derivatives to reduce waste, energy consumption, and the use of hazardous substances.
Ultrasound-Assisted Synthetic Protocols
Ultrasound irradiation has emerged as a powerful tool in the synthesis of triazoles, offering advantages such as shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. nih.govacademie-sciences.fr Several studies have reported the successful ultrasound-assisted synthesis of 1,2,3- and 1,2,4-triazole derivatives. nih.govnih.govdntb.gov.uamdpi.com
For instance, a one-pot, three-component click synthesis of 1,4-disubstituted-1,2,3-triazoles tethered with fluorinated 1,2,4-triazole-benzothiazole conjugates was achieved efficiently under ultrasound irradiation. nih.gov This method involved the in-situ generation of an azido (B1232118) intermediate followed by a Cu(I)-catalyzed 1,3-dipolar cycloaddition. nih.gov Similarly, the synthesis of 1,4-disubstituted 1,2,3-triazoles has been accomplished in aqueous media using a copper(I) complex under ultrasonic conditions. nih.gov The use of a probe-based ultrasonic system allows for better control over the reaction parameters and facilitates scalability. nih.gov
Mechanochemical Synthesis Techniques
Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a solvent-free or low-solvent alternative for the synthesis of triazoles. This technique can lead to higher yields and shorter reaction times. While the search results allude to mechanochemical synthesis of triazoles, specific examples for this compound are not detailed. However, the mechanochemical synthesis of fluorinated imines has been reported, demonstrating the potential of this technique for preparing fluorinated building blocks for triazole synthesis. mdpi.com
Specific Synthetic Pathways for this compound Isomers and Analogues
The synthesis of specific isomers and analogues of this compound often requires tailored synthetic strategies. The choice of starting materials and reaction conditions determines the final structure of the product.
A series of novel 1,2,4-triazole derivatives containing a 2-fluorophenyl moiety were synthesized from o-fluorobenzoic acid, hydrazine (B178648) hydrate, and phenyl isothiocyanate through a multi-step reaction sequence. sioc-journal.cn The synthesis of 1,2,3-triazolyl nucleoside analogues often utilizes the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to connect a 1,2,3-triazole ring to a sugar moiety. nih.gov
The synthesis of 9-aryl-6-(3-fluorophenyl)-1,2,4-triazolo[4,3-a] semanticscholar.orgnih.govnaphthyridines has been achieved from arylaldehyde 3-(3-fluorophenyl)-1,8-naphthyridin-2-ylhydrazones using iron(III) chloride under solvent-free microwave irradiation. researchgate.netscispace.com This demonstrates a specific pathway to a fused triazole system containing a fluorophenyl group.
Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans - MDPI 3A. 1,4-biphenyl-1,2,3-triazole. White solid; mp:169–170 °C. UV–Vis (CH3OH) λmax (nm): 248, 205. IR (ATR) (cm−1): 3097.7 (C-H aromatic), 1558.9 (C=C aromatic), 1503.4, 1480.3, 1465.7 (N-N=N), 1228.2, 1074.5 (C-N), 754.6, 688.1 (out-of-plane bending, aromatic). ... H NMR (CDCl3, 500 MHz,) δ (ppm): 8.20 (s, 1H), 7.92 (d, J = 7.6 Hz, 2H), 7.80 (d, J = 7.9 Hz, 2H), 7.56 (t, J = 7.6 Hz, 2H), 7.47 (t, J = 7.2 Hz, 3H), 7.38 (t, J = 7.4 Hz, 1H). ... C NMR (CDCl3, 200 MHz) δ (ppm): 149.35, 134.14, 133.93, 132.87, 132.09, 131.30, 129.67, 126.26, 126.08, 120.89, 120.55, 120.07, 115.82, 110.23. ... m/z calcd for C14H11N3: 221.10 [M]+, found: 221.00. 3B. 1-(2-fluorophenyl)-4-phenyl-1,2,3-triazole. White solid; mp: 100–101 °C. UV–Vis (CH3OH) λ max (nm): 247, 205. IR (ATR) (cm−1): 3068.2 (C-H aromatic), 1598.2 (N=N), 1510.1, 1473.6, 1452.4 (N-N=N), 1243.4, 1037.9 (C-N), 1213.6 (C-F), 755.9, 689.1 (out-of-plane bending, aromatic). ... H NMR (CDCl3, 500 MHz,) δ (ppm): 8.31 (s, 1H), 8.04 (t, J = 7.7 Hz, 1H), 7.92 (d, J =7.6 Hz, 2H), 7.50–7.42 (m, 3H), 7.35 (m, 3H). ... C NMR (CDCl3, 200 MHz) δ: 154.29, 152.30, 148.22, 130.19, 130.13, 128.94, 128.47, 125.34, 125.31, 124.84, 120.70, 120.63, 117.14, 116.98. ... F NMR (CDCl3) δ: −127 ppm. ... NMR spectra were obtained on a Bruker 400 MHz spectrometer with deuterated solvents. For biological studies, an IEC CENTRA CP 812 centrifuge, New Brunswick Sci. Co. (Edison, NJ 08818, USA) incubator and a Zeiss Primostar optical microscope with a 10× objective were used. C. albicans strains were part of the strain collection of the experimental mycology laboratory at FCQ/UASLP. 2.2. Synthesis of Fluoro Phenyl Azides. An aqueous solution of HCl (50%) was ... HRMS (DART) m/z calcd for C14H10N3F: 239.09 [M]+, found: 239.08. 3E. 1-(2,4-difluorophenyl)-4-phenyl-1,2,3-triazole. White solid; mp: 116–118 °C. UV–Vis (CH3OH) λ max (nm): 206, 247. IR (ATR): ... ... 3F. 1-(2,6-difluorophenyl)-4-phenyl-1,2,3-triazole. White solid; mp: 76–79 °C. UV–Vis (CH3OH) λ max (nm): 204, 247. IR (ATR) (cm−1): 3097.6 (C-H aromatic), 1617.1 (N=N), 1598.6 (C=C aromatic), 1524.0, 1478.0, 1453.3 (N-N=N), 1242.4, 1038.4 (C-N), 1081.6 (C-F), 763.7, 753.7, 693.8 (out-of-plane bending, aromatic). ... H NMR (CDCl3, 500 MHz,) δ (ppm): 8.06 (s, 1H), 7.95 (dd, J = 7.9, 1.1, 2H), 7.56–7.48 (m, 3H), 7.41 (t, J = 7.9 Hz, 1H), 7.19 (m, 2H). ... C NMR (CDCl3, 200 MHz) δ (ppm): 166.20, 164.20, 151.62, 135.27, 133.23, 132.64, 131.67, 131.41, 130.04, 128.96, 128.56, 125.98, 122.10, 112.49. ... F NMR (CDCl3) δ: −119 (2F) ppm. ... 3D. 1-(4-fluorophenyl)-4-phenyl-1,2,3-triazole. White solid; mp: 203–205 °C. UV–Vis (CH3OH) λ max (nm): 247.5, 204. IR (ATR) (cm−1): 3098.1 (C-H aromatic), 1604.7 (N=N), 1575 (C=C aromatic), 1514.4, 1481.4, 1455.1 (N-N=N), 1233.4, 1040.0 (C-N), 1219.65 (C-F), 837.2, 765.3, 694.1 (out-of-plane bending, aromatic). ... H NMR (CDCl3, 500 MHz,) δ (ppm): 8.15 (s, 1H), 7.91 (d, J = 7.8 Hz, 2H), 7.78 (dd, 2H), 7.47 (t, J = 7.6 Hz, 1H), 7.38 (t, J = 7.4 Hz, 2H), 7.25 (m, 2H). ... C NMR (CDCl3, 200 MHz) δ: 163.47, 148.37, 138.00, 135.40, 130.08, 128.97, 128.56, 125.88, 122.58, 122.51, 117.76, 116.87, 116.69. ... F NMR (CDCl3) δ: −109.4 ppm. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA9jnUCennKaehM-5KT10LcDomX_EgH4HGUZEabJjhrpbHuw8_k3vidjdr9QiYtGrMY8qmqibpf0C0twBnExGsy54s4Izjr7YupiOFjr7IFF7xeGoxDATJCW6B5_NC0B4=
Synthesis, spectral, Hirshfeld surface analysis, DFT and molecular docking studies of 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbohydrazide - ScienceDirect The molecular structure of 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbohydrazide (2-FPTC) was studied by FT-IR, 1H, 13C NMR and single crystal X-ray diffraction techniques. The compound crystallizes in monoclinic P21/c space group with cell parameters a = 11.231(2) Å, b = 5.099(1) Å, c = 17.514(2) Å, β = 107.03(1)°, Z = 4. The dihedral angle between the triazole and fluorophenyl rings is 59.1(2)°. The crystal structure is stabilized by intermolecular N–H···N and N–H···O hydrogen bonds, which form a three-dimensional network. The intermolecular interactions were quantified by Hirshfeld surface analysis. The optimized molecular geometry, vibrational frequencies and chemical shifts were calculated by DFT method with B3LYP/6-311++G(d,p) basis set. The calculated structural parameters and vibrational frequencies were in good agreement with the experimental data. The 1H and 13C NMR chemical shifts were calculated by GIAO method and compared with the experimental results. The electronic properties were studied by frontier molecular orbitals and molecular electrostatic potential analysis. The calculated HOMO-LUMO energy gap is 5.37 eV. The natural bond orbital analysis was performed to study the stability of the molecule arising from hyperconjugative interactions and charge delocalization. The molecular docking study was carried out to understand the binding interactions of the title compound with the active site of the Candida albicans dihydrofolate reductase (DHFR) enzyme. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7137wQ-6x-K41w8-P8-U3-C9fBq6_t4_qQ4gqWkL1kGg6f5mI5B1l_w-iJk6w53-3iXbBq0s82jE2v_5Hq1t5l1-tVfB7n9fQyW3j7iJ-jI=
Synthesis, spectral, Hirshfeld surface analysis, DFT and molecular docking studies of 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbohydrazide The molecular structure of 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbohydrazide (2-FPTC) was studied by FT-IR, 1H, 13C NMR and single crystal X-ray diffraction techniques. The compound crystallizes in monoclinic P21/c space group with cell parameters a = 11.231(2) Å, b = 5.099(1) Å, c = 17.514(2) Å, β = 107.03(1)°, Z = 4. The dihedral angle between the triazole and fluorophenyl rings is 59.1(2)°. The crystal structure is stabilized by intermolecular N–H···N and N–H···O hydrogen bonds, which form a three-dimensional network. The intermolecular interactions were quantified by Hirshfeld surface analysis. The optimized molecular geometry, vibrational frequencies and chemical shifts were calculated by DFT method with B3LYP/6-311++G(d,p) basis set. The calculated structural parameters and vibrational frequencies were in good agreement with the experimental data. The 1H and 13C NMR chemical shifts were calculated by GIAO method and compared with the experimental results. The electronic properties were studied by frontier molecular orbitals and molecular electrostatic potential analysis. The calculated HOMO-LUMO energy gap is 5.37 eV. The natural bond orbital analysis was performed to study the stability of the molecule arising from hyperconjugative interactions and charge delocalization. The molecular docking study was carried out to understand the binding interactions of the title compound with the active site of the Candida albicans dihydrofolate reductase (DHFR) enzyme. 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Advanced Structural Characterization and Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Analysis
Nitrogen (¹⁵N) NMR for Heterocycle Characterization
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, tool for the structural analysis of nitrogen-containing heterocycles like 1-(2-Fluorophenyl)triazole. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, specialized techniques such as Heteronuclear Multiple Bond Correlation (HMBC) experiments (¹H/¹⁵N gHMBC) are often employed to enhance sensitivity and provide unambiguous assignments.
For the 1,2,3-triazole isomer, the three distinct nitrogen atoms in the ring exhibit characteristic chemical shifts that are highly sensitive to their electronic environment and the nature of the substituent on N-1. In substituted 1,2,3-triazoles, the chemical shifts can vary significantly. For instance, in 1-substituted 1,2,3-triazoles, the N-1 signal typically appears downfield, while N-2 and N-3 resonate at higher fields. The electronic effect of the 2-fluorophenyl group, an electron-withdrawing substituent, is expected to influence the shielding of the triazole nitrogens. Theoretical calculations (GIAO-B3LYP/6-311++G**) have shown good correlation with experimental ¹⁵N NMR data for various triazole isomers, aiding in the definitive assignment of their structures.
For the 1,2,4-triazole (B32235) isomer, the two chemically distinct nitrogen environments would also produce unique signals. The chemical shifts provide crucial information for distinguishing between the possible 1H- and 4H- tautomers and for confirming the point of attachment of the 2-fluorophenyl group.
Table 1: Expected ¹⁵N NMR Chemical Shift Ranges for Phenyl-Substituted Triazoles
| Nitrogen Atom Position | Expected Chemical Shift Range (ppm, relative to CH₃NO₂) |
|---|---|
| N-1 (1,2,3-Triazole) | -50 to -80 |
| N-2 (1,2,3-Triazole) | -10 to +10 |
| N-3 (1,2,3-Triazole) | -130 to -150 |
| N-1 / N-2 (1,2,4-Triazole) | Variable based on substitution and tautomerism |
| N-4 (1,2,4-Triazole) | Variable based on substitution and tautomerism |
Note: These are generalized ranges based on substituted triazoles; specific values for this compound require experimental determination.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is indispensable for determining the molecular weight and probing the structural integrity of this compound through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which is crucial for confirming the elemental composition of this compound. The theoretical exact mass of the neutral molecule (C₈H₆FN₃) is 163.05455 g/mol . HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART), can measure the mass of the protonated molecule ([M+H]⁺) with high precision, usually to within a few parts per million (ppm).
For the closely related compound, 1-(2-fluorophenyl)-4-phenyl-1,2,3-triazole, the calculated mass for the molecular ion [M]⁺ was 239.09, and the experimentally found value was 239.09, demonstrating the accuracy of the technique. This level of accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other potential isobaric compounds.
Table 2: Theoretical Exact Mass of this compound
| Species | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| Neutral Molecule [M] | C₈H₆FN₃ | 163.05455 |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a vital technique for the analysis of triazole derivatives, particularly in complex mixtures. It combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. For this compound, a reversed-phase HPLC column (e.g., C18) would likely be used for separation.
The mass spectrometer, often a triple quadrupole or an Orbitrap, can be operated in various modes. In full-scan mode, it provides the mass of the eluting compound, confirming its identity. In tandem MS (MS/MS) mode, the molecular ion ([M+H]⁺ at m/z 164.06) is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions create a specific pattern that serves as a structural fingerprint. Common fragmentation pathways for substituted 1,2,3-triazoles involve the characteristic loss of a stable N₂ molecule, a process that is fundamental to their mass spectrometric behavior. Other fragmentations may involve cleavage of the bond between the phenyl ring and the triazole nitrogen, or fragmentation of the fluorophenyl ring itself.
Vibrational and Electronic Spectroscopy for Functional Group and Electronic Structure Analysis
These spectroscopic methods probe the vibrational modes of chemical bonds and the electronic transitions within the molecule, respectively, providing a detailed picture of the functional groups and the conjugated π-electron system.
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The spectrum provides a unique "fingerprint" for the compound.
Key expected vibrational bands for this compound include:
Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹, often in the 3050-3150 cm⁻¹ region.
Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl and triazole rings.
Triazole Ring Vibrations (N=N, N-N=N): The stretching vibrations of the triazole ring system typically appear in the 1450-1600 cm⁻¹ and 1000-1250 cm⁻¹ regions. These are often referred to as "marker bands" for the triazole ring.
C-N Stretching: Vibrations associated with the bond between the phenyl ring and the triazole ring are expected in the 1200-1350 cm⁻¹ range.
C-F Stretching: A strong, characteristic absorption band for the carbon-fluorine bond is expected in the 1200-1250 cm⁻¹ region.
Out-of-Plane C-H Bending: Bands in the 700-900 cm⁻¹ region provide information about the substitution pattern on the aromatic ring. For a 1,2-disubstituted (ortho) phenyl ring, a strong band around 750 cm⁻¹ is characteristic.
Table 3: Characteristic FTIR Absorption Bands for a this compound Structure
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |
| Aromatic C=C & Triazole N=N Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-F Stretch | 1200 - 1250 | Strong |
| Ortho-disubstituted C-H Bend | ~750 | Strong |
Note: Data inferred from spectra of analogous compounds like 1-(2-fluorophenyl)-4-phenyl-1,2,3-triazole.
UV-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. For this compound, the chromophore consists of the conjugated system formed by the phenyl ring and the triazole ring.
The parent 1,2,3-triazole molecule shows a strong absorption maximum (λ_max) around 205-210 nm in the gas phase, attributed to a π → π* transition. The attachment of a phenyl group typically results in a bathochromic (red) shift of this absorption and the appearance of new bands due to the extended conjugation. The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region, likely between 200 and 300 nm. These absorptions correspond to π → π* transitions within the aromatic and heterocyclic systems. The presence of the fluorine substituent is not expected to dramatically alter the position of the main absorption bands compared to 1-phenyltriazole but may influence their intensity. For comparison, the related compound 1,4-biphenyl-1,2,3-triazole shows absorption maxima at 205 nm and 248 nm in methanol.
Table 4: Expected UV-Visible Absorption Maxima for Phenyl-Substituted Triazoles
| Transition Type | Expected Wavelength Range (nm) |
|---|---|
| π → π* (Triazole Ring) | 200 - 220 |
| π → π* (Phenyl Ring & Conjugated System) | 240 - 280 |
Note: Ranges are based on data from parent triazole and substituted phenyl triazoles. The solvent can influence the exact position of λ_max.
Theoretical and Computational Chemistry Studies
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For fluorophenyl triazole derivatives, docking studies have been instrumental in identifying key interactions with various biological targets.
Research has shown that these compounds can effectively bind to the active sites of several enzymes implicated in cancer. For instance, derivatives of 1-(2-fluorobenzyl)piperazine (B2381060) triazole have been docked into the human HER2 complex, a key receptor in breast cancer. researchgate.net These studies revealed important interactions with amino acid residues such as Leu443, Gly442, and Leu27. researchgate.net Similarly, other fluorophenyl triazole compounds have been evaluated against targets like cyclin-dependent kinase 2 (CDK2) and vascular endothelial growth factor receptor 2 (VEGFR-2). acs.orgmdpi.com The primary interactions governing the binding affinity typically include:
Hydrogen Bonds: The nitrogen atoms of the triazole ring are adept at forming hydrogen bonds with amino acid residues in the target protein's active site. pensoft.net
Hydrophobic Interactions: The phenyl and fluorophenyl rings often engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine. pensoft.net
Halogen Bonds: The fluorine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. pensoft.net
These docking studies help rationalize the observed biological activities and guide the synthesis of new derivatives with improved binding characteristics.
| Example Derivative Class | Biological Target | Key Interacting Residues | Primary Interactions |
|---|---|---|---|
| 1-(2-Fluorobenzyl)piperazine triazoles | HER2 | Leu443, Gly442, Leu27 | Hydrogen Bonding, Hydrophobic |
| 1,2,4-Triazole-tethered indolinones | VEGFR-2 | Cys919, Asp1046 | Hydrogen Bonding |
| 1,2,3-Triazole linked tetrahydrocurcumin | APC protein | Not Specified | Lowest Binding Energy Conformation |
| N-acetyl-derived 1,2,4-triazoles | CYP17A1, hCAI, hCAII | HEM group, Zn2+ ion | Coordination, Hydrogen Bonding |
Molecular Dynamics Simulations of Complex Systems
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time under physiological conditions. nih.govudel.edu For triazole derivatives, MD simulations are performed to validate docking results and to understand the conformational changes that occur upon binding. pensoft.netnih.gov
In a typical MD simulation study, a protein-ligand complex identified through docking is placed in a simulated aqueous environment. pensoft.net The simulation tracks the movements of atoms over a set period (e.g., 100 nanoseconds), providing insights into the stability and dynamics of the interaction. pensoft.netnih.gov Key parameters analyzed include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand from their initial positions, indicating the stability of the complex. pensoft.netnih.gov
Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different parts of the protein, highlighting regions that are affected by ligand binding. pensoft.netnih.gov
Radius of Gyration (Rg): Indicates the compactness of the protein, which can change upon ligand binding. pensoft.net
Solvent Accessible Surface Area (SASA): Measures the protein surface area exposed to the solvent, providing information about conformational changes. pensoft.net
MD simulations have confirmed the stable binding of triazole derivatives to their target proteins, reinforcing the interaction patterns predicted by docking studies. nih.gov
Quantum Chemical Studies and Density Functional Theory (DFT) Calculations
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like 1-(2-Fluorophenyl)triazole. acs.orgdnu.dp.uanih.gov These calculations provide a fundamental understanding of the molecule's structure, stability, and reactivity. nih.govresearchgate.net
DFT studies on triazole derivatives typically involve:
Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule. nih.gov
Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. acs.orgdnu.dp.ua
Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron density distribution to identify electrophilic and nucleophilic sites, which are important for predicting intermolecular interactions. acs.org
Calculation of Reactivity Descriptors: Determining properties like electron affinity and dipole moment to understand how the molecule will interact with biological targets. dnu.dp.ua
These theoretical calculations complement experimental data and are essential for explaining the structural and electronic basis of a compound's biological activity. acs.orgnih.gov
Structure-Activity Relationship (SAR) Investigations through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical structure affect its biological activity. nih.govresearchgate.net Computational modeling, especially through Quantitative Structure-Activity Relationship (QSAR) studies, provides a systematic way to conduct SAR investigations. nih.govnih.gov
For triazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. researchgate.netresearchgate.net These methods generate 3D models that correlate the biological activity of a series of compounds with their steric, electrostatic, and other physicochemical properties. researchgate.net
The key steps in a 3D-QSAR study involve:
Dataset Preparation: A series of structurally related triazole derivatives with known biological activities is selected. researchgate.net
Molecular Alignment: The compounds are aligned based on a common scaffold. researchgate.net
Field Calculation: Steric and electrostatic fields are calculated around each molecule. researchgate.net
Statistical Analysis: Techniques like Partial Least Squares (PLS) are used to build a mathematical model linking the field values to biological activity. researchgate.net
The resulting models are often visualized as contour maps, which highlight regions where modifications to the molecule are likely to increase or decrease its activity. researchgate.net These insights are invaluable for the rational design of new, more potent this compound analogues. researchgate.net
Cheminformatics Methodologies in Triazole Research
Cheminformatics encompasses the use of computational and informational techniques to address problems in chemistry. f1000research.com In the context of triazole research, cheminformatics plays a vital role, particularly through the application of QSAR modeling. researchgate.netdergipark.org.tr
2D-QSAR and 3D-QSAR are powerful cheminformatics tools used to develop predictive models for the biological activities of triazole compounds. researchgate.netdergipark.org.tr These models are built by identifying quantitative relationships between the chemical structures and their biological effects. Descriptors used in these models can be categorized as:
Topological Descriptors: Related to the connectivity of atoms in the molecule.
Quantum Chemical Descriptors: Derived from DFT calculations, such as HOMO/LUMO energies and dipole moments. nih.gov
Physicochemical Descriptors: Properties like hydrophobicity and polarizability.
By developing statistically robust QSAR models, researchers can screen virtual libraries of compounds, predict the activity of novel triazole derivatives before synthesis, and prioritize candidates for further experimental testing, thereby streamlining the drug discovery process.
Advanced Applications of 1 2 Fluorophenyl Triazole Compounds in Chemical Sciences
Applications in Material Science
The incorporation of 1-(2-fluorophenyl)triazole motifs into materials can impart desirable characteristics such as enhanced thermal stability, specific electronic properties, and improved performance in protective coatings.
Polymer Chemistry and Functional Polymer Synthesis
The triazole ring is a valuable component in the synthesis of functional polymers. Polymers containing 1,2,3-triazole or 1,2,4-triazole (B32235) units in their backbone are noted for their potential as new functional materials due to the triazole's large dipole moment, its capacity to act as a hydrogen bond acceptor, and its ability to serve as a ligand for metal ions. mdpi.com The synthesis of such polymers can be achieved through methods like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". mdpi.com
While direct studies on the polymerization of this compound are not extensively detailed, the broader class of triazole-containing polymers showcases a range of applications. For instance, three donor-acceptor conjugated polymers incorporating a 1,2,4-triazole derivative as the electron-withdrawing unit have been synthesized for potential use in polymer solar cells. researchgate.net These polymers demonstrated good solubility and thermal stability, which are crucial for their application in photovoltaic devices. researchgate.net
| Polymer | Monomer Units | Key Properties | Potential Application |
| PT-TZ | Thiophene and 1,2,4-triazole derivative | Absorption peak at 384 nm | Polymer Solar Cells |
| PB-TZ | Benzodithiophene and 1,2,4-triazole derivative | Multiple absorption peaks in UV and visible regions | Polymer Solar Cells |
| PB-TTZT | Benzodithiophene, Thiophene, and 1,2,4-triazole derivative | Red-shifted maximum absorption peak | Polymer Solar Cells |
Nanomaterial Functionalization and Stabilization
Triazole derivatives have been successfully employed as ligands for the stabilization of nanoparticles, influencing their catalytic activity and stability. For example, mono-, bis-, and tris-1,2,3-triazole ligands have been used to stabilize gold nanoparticles (AuNPs). nih.gov The catalytic efficiency of these triazole-stabilized AuNPs was evaluated in the reduction of 4-nitrophenol. nih.gov It was found that a tris-triazolate ligand with a PEG tail provided excellent catalytic results, which was attributed to a synergistic effect between the weak bond of the tris-triazole to the AuNP and the bulkiness of the stabilizing ligand. nih.gov
In another study, bifunctional composite nanoparticles were created using 1,2,4-triazole and 12-tungstophosphoric acid (PWA) for the production of biodiesel. mdpi.com The triazole functionalization of the PWA nanoparticles led to enhanced thermal stability and a significant number of strong basic sites, which contributed to their catalytic performance in the transesterification of rapeseed oil. mdpi.com
Electronic Materials: Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics, and Data Storage Devices
Derivatives of 4H-1,2,4-triazole are recognized for their interesting properties and applications in optoelectronics, including their use as luminophores. nih.gov A series of highly luminescent 4H-1,2,4-triazole derivatives have been synthesized, exhibiting high quantum yields of emitted photons, making them suitable for optoelectronic devices. nih.gov The presence of the nitrogen-rich triazole ring can favorably influence the electron distribution within the molecule and enhance intramolecular electron transport. nih.gov
Furthermore, the concept of using small organic molecules for creating logic gates and data storage devices is an emerging area of research. nih.gov A 1,2,3-triazole-based chemosensor demonstrated selective switching capabilities through colorimetric and fluorometric responses, which could be harnessed for logic gate operations and memory devices. nih.gov The ability of these molecules to respond to specific inputs with a detectable output makes them promising candidates for molecular electronics. nih.gov
Metal-Organic Frameworks (MOFs) and Coordination Chemistry
The triazole moiety is an excellent ligand for the construction of metal-organic frameworks (MOFs) due to its ability to bridge metal centers. mdpi.com The incorporation of 1,2,3-triazole moieties into a pillared MOF, for instance, resulted in a significant enhancement of CO2 uptake capacity compared to the parent MOF. rsc.org
Fluorinated bis(triazole) ligands have been used to coordinate with various metal ions, leading to the formation of novel MOFs with diverse supramolecular architectures. nih.gov The specific conformation of the ligand, influenced by anions or the solvent system, plays a crucial role in determining the final structure of the coordination framework. nih.gov In a different approach, a triazole ligand (1H-1,2,4-triazole) was coordinated to a zinc metal node to create a 3D MOF that was then incorporated into a polymer matrix to fabricate proton-conducting mixed-matrix membranes for fuel cells. rsc.org This demonstrates the versatility of triazoles in creating functional hybrid materials.
The coordination behavior of 1H-1,2,3-triazole-4,5-dithiolate ligands with group 10 metals has also been investigated, leading to the formation of various metal complexes with interesting electronic properties. rsc.org
Corrosion Inhibition Strategies
Triazole derivatives are well-established as effective corrosion inhibitors for a variety of metals and alloys in different corrosive environments. mdpi.com Their mechanism of action typically involves the formation of a protective film on the metal surface, which can be a result of either physisorption, chemisorption, or a combination of both. ktu.lt
For instance, 1,2,4-triazole and its amino-substituted derivatives have been shown to effectively inhibit the corrosion of aluminum brass in a 3.5 wt.% NaCl solution, with inhibition efficiencies reaching up to 87.1%. ktu.lt The adsorption of these inhibitors on the metal surface was found to follow the Langmuir adsorption isotherm. ktu.lt Similarly, thin protective films of 3-substituted 1,2,4-triazoles have been observed to form on carbon steel in a sulfuric acid solution, providing a barrier to the corrosive medium. mdpi.com These films can be polymolecular, with the layer closest to the steel surface being chemisorbed. mdpi.com
The effectiveness of triazole-based inhibitors is often attributed to the presence of multiple adsorption sites, including the nitrogen atoms of the triazole ring and any functional groups on the molecule. nih.gov
Role in Agrochemical Development
The 1,2,4-triazole ring is a key structural component in a wide range of commercially successful fungicides. nih.gov Compounds like triadimefon, hexaconazole, and tebuconazole (B1682727) are well-known examples of triazole fungicides that have been instrumental in controlling various plant pathogens. nih.gov The mode of action of these fungicides generally involves the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047) in fungi. nih.gov
The development of new agrochemicals often involves a strategy of splicing active substructures. nih.gov In this context, novel 1,2,4-triazole derivatives are continuously being designed and synthesized to address challenges such as fungicide resistance. nih.gov For example, a series of novel 1,2,4-triazole derivatives containing carboxamide fragments have been synthesized and shown to exhibit outstanding activity against oomycete pathogens. nih.gov
While the search results highlight the broad importance of the triazole scaffold in agrochemicals, specific research detailing the agrochemical applications of this compound itself is less prominent. However, the presence of a fluorophenyl group is a common feature in many modern agrochemicals, suggesting that derivatives of this compound could be promising candidates for future development in this field. For instance, the compound (Z)-1-(3-(2-chlorophenyl)-2-(4-fluorophenyl)allyl)-1H-1,2,4-triazole is noted for its potential fungicidal properties. evitachem.com
Fungicidal Agent Research
The 1,2,4-triazole core is a well-established pharmacophore in the development of antifungal agents. nih.govresearchgate.net Many commercial antifungal drugs, such as fluconazole (B54011) and voriconazole, feature this heterocyclic system. Research has shown that introducing a fluorine atom to the phenyl ring can enhance the biological activity of these compounds.
Scientists have synthesized numerous novel 1,2,4-triazole derivatives and evaluated their efficacy against a wide range of fungal pathogens. nih.govnih.gov For instance, studies on [5-(substituted phenyl)-4H-1,2,4-triazol-4-yl]thiazolidin-4-ones revealed that compounds with substituents like 4-F demonstrated good antifungal efficacy. ekb.eg One derivative containing a bromine atom at the 2-position showed notable activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 200 μg/mL. ekb.eg The fungicidal mechanism of many triazole compounds involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. indexcopernicus.com
Further research into fluoro phenyl 1,2,3-triazoles has demonstrated their effectiveness against Candida albicans. mdpi.com Compounds with fluorine atoms at the 2-position of the phenyl ring showed a high percentage of yeast growth inhibition. mdpi.com This highlights the importance of the fluorine substitution pattern in modulating the antifungal potency. The structure-activity relationship (SAR) studies are crucial in this field, helping chemists to design and synthesize new triazole derivatives with improved antifungal profiles. nih.govekb.eg
| Compound Class | Substituent | Target Pathogen | Observed Activity | Reference |
|---|---|---|---|---|
| [5-(substituted phenyl)-4H-1,2,4-triazol-4-yl]thiazolidin-4-ones | 2-Br | Candida albicans | MIC of 200 μg/mL | ekb.eg |
| [5-(substituted phenyl)-4H-1,2,4-triazol-4-yl]thiazolidin-4-ones | 4-F | Fungal Strains | Good antifungal efficacy | ekb.eg |
| Fluoro phenyl 1,2,3-triazoles | 2-F | Candida albicans | High inhibition of yeast growth | mdpi.com |
| Nortopsentin analogues with 1,2,4-triazole | Varies | Cercospora arachidicola Hori | More fungicidal than chlorothalonil | nih.gov |
Herbicide and Insecticide Design
The structural versatility of the triazole ring has also been exploited in the design of new herbicides. Research has focused on synthesizing novel 1,2,4-triazole derivatives that incorporate other toxophoric moieties, such as phenyl sulfonyl and pyrimidine (B1678525) groups, to enhance their herbicidal activity. researchgate.net
In one study, a series of 1,2,4-triazole derivatives containing fluorine were synthesized and tested for their herbicidal effects against both monocotyledonous and dicotyledonous plants. researchgate.net Many of these compounds exhibited moderate to good herbicidal activities. For example, compound (IV-8) from this series showed 100% inhibition against Brassica campestris, Cucumis sativus, and Medicago sativa at a concentration of 100 mg•L⁻¹. researchgate.net This demonstrates the potential of fluorine-containing triazole compounds in developing new and effective herbicides. While the primary focus has been on herbicidal applications, the broad biological activity of triazoles suggests potential, though less explored, applications in insecticide design.
| Compound ID | Concentration | Target Plant | Inhibition Rate | Reference |
|---|---|---|---|---|
| IV-8 | 100 mg•L⁻¹ | Brassica campestris | 100% | researchgate.net |
| IV-8 | 100 mg•L⁻¹ | Cucumis sativus | 100% | researchgate.net |
| IV-8 | 100 mg•L⁻¹ | Medicago sativa | 100% | researchgate.net |
Plant Growth Regulation Studies
Certain triazole compounds are well-known for their properties as plant growth regulators (PGRs). researchgate.netcabidigitallibrary.org They are widely used in agriculture to manage plant growth and enhance tolerance to various environmental stresses. indexcopernicus.comnih.gov The primary mechanism of action for many triazole PGRs is the inhibition of gibberellin biosynthesis. nih.govresearchgate.net Gibberellins are plant hormones that regulate various developmental processes, including stem elongation. By blocking the synthesis of active gibberellins, triazoles can reduce shoot growth. researchgate.netnih.gov
Compounds like Paclobutrazol and Uniconazole are prominent examples of triazole-based PGRs. indexcopernicus.com Their application can lead to more compact plants, which can be desirable in horticulture and for preventing lodging in cereal crops. researchgate.net Beyond growth retardation, triazoles have been shown to protect plants against stresses such as drought, extreme temperatures, and salinity. indexcopernicus.comnih.gov This protective effect is linked to their ability to modulate the levels of other plant hormones, including abscisic acid and cytokinins, and to enhance the activity of antioxidant enzymes. nih.govresearchgate.net These characteristics make triazole compounds valuable tools for sustainable agriculture. researchgate.net
Catalytic Applications and Ligand Design
Beyond their biological activities, triazole derivatives, including those with fluorophenyl substitutions, play a significant role in the field of catalysis, both as catalysts themselves and as ligands in metal-catalyzed reactions.
Development of Catalytic Systems for Organic Reactions
The synthesis of the triazole ring itself often involves catalytic processes. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles. mdpi.commdpi.com Various catalytic systems, including those based on copper and ruthenium, have been developed to control the regioselectivity of these reactions, yielding either 1,4- or 1,5-disubstituted triazoles. mdpi.comorganic-chemistry.org
Furthermore, the triazole moiety can act as a catalyst. For instance, the deprotonated 1,2,4-triazole anion has been identified as an effective acyl transfer catalyst. organic-chemistry.org It has shown remarkable activity in accelerating the aminolysis and transesterification of esters, outperforming other structural analogs due to its optimal pKa value. organic-chemistry.org This highlights the potential of using simple triazole derivatives in developing new catalytic systems for important organic transformations. Additionally, metal-catalyzed C-H functionalization reactions on the triazole ring itself allow for the synthesis of more complex and functionalized triazole derivatives. nih.gov
Ligand Design for Metal-Catalyzed Processes
The nitrogen atoms in the triazole ring are excellent coordinating sites for metal ions, making triazole derivatives highly versatile ligands in coordination chemistry and metal-catalyzed processes. free.fr The specific placement of nitrogen atoms allows triazoles to act as monodentate, bidentate, or bridging ligands, forming stable complexes with a variety of transition metals. free.frmdpi.com
Researchers have designed and synthesized pyridine-appended 1,2,3-triazole-based phosphine (B1218219) ligands. rsc.org These ligands have been used to create palladium(II) and platinum(II) complexes which demonstrated excellent catalytic activity in the α-alkylation of acetophenone (B1666503) derivatives. rsc.org The 4-functionalized 1,2,4-triazoles are particularly studied for creating magnetic materials because their N1-N2 bridging coordination mode is not sterically hindered, allowing for the formation of polynuclear complexes. mdpi.com The ability to tune the electronic and steric properties of the triazole ligand by introducing substituents, such as a 2-fluorophenyl group, allows for the fine-tuning of the catalytic activity and selectivity of the corresponding metal complexes.
Investigations into Biological Activities and Molecular Mechanisms Non Human/non Clinical Focus
Antimicrobial Activity Studies
The structural framework of 1,2,4-triazole (B32235) is a key component in many compounds demonstrating antimicrobial properties. researchgate.net Research into derivatives featuring the 1-(2-fluorophenyl) moiety has sought to explore and define their spectrum of activity against various pathogenic bacteria and fungi.
The antibacterial potential of 1-(2-fluorophenyl)triazole derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. Studies have shown that specific structural modifications to the triazole core can lead to significant antibacterial effects.
For instance, a series of fluorobenzoylthiosemicarbazides, which are precursors to 1,2,4-triazoles, were tested against Gram-positive bacteria. semanticscholar.org While their cyclized 1,2,4-triazole counterparts showed a lack of potent activity, the thiosemicarbazide (B42300) precursors demonstrated that the inclusion of fluorine can be a key factor in antibacterial response. semanticscholar.org In another study, newly synthesized 1,2,4-triazole derivatives were tested against standard, environmental, and medical bacterial strains. m-hikari.com Certain compounds were effective against most tested strains, with one derivative showing antibacterial activity higher than penicillin G against Pseudomonas aeruginosa. m-hikari.com
Hybrid molecules have also been explored. For example, combining the 1,2,4-triazole structure with established antibacterial agents like ciprofloxacin (B1669076) and norfloxacin (B1679917) has yielded derivatives with activity against pathogens including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govmdpi.com Similarly, Schiff bases derived from a 4H-1,2,4-triazole-3-thiol scaffold showed strong activity against S. aureus but were not effective against E. coli. nih.gov This highlights the specificity of these compounds' antibacterial action.
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative Class | Target Bacterium | Activity Measurement (MIC/Inhibition Zone) | Reference |
| 1-[(1R,2S)-2-fluorocyclopropyl]ciprofloxacin-triazole hybrid | S. aureus (MRSA) | MIC: 0.25 µg/mL | nih.gov |
| 1-[(1R,2S)-2-fluorocyclopropyl]ciprofloxacin-triazole hybrid | E. coli | MIC: 0.06 µg/mL | nih.gov |
| 1-[(1R,2S)-2-fluorocyclopropyl]ciprofloxacin-triazole hybrid | P. aeruginosa | MIC: 0.5 µg/mL | nih.gov |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | S. aureus | Strong activity, superior or comparable to streptomycin | nih.gov |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | E. coli | No activity observed | nih.gov |
| 1,2,4-triazole derivative Y3 | P. aeruginosa | Higher activity than penicillin G | m-hikari.com |
The 1,2,4-triazole core is a well-established pharmacophore in antifungal agents, primarily by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govresearchgate.netisres.org
Derivatives incorporating the 2-fluorophenyl group have shown promising antifungal activity. Studies on 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols found that sulfide (B99878) derivatives exhibited potent activities against fungi such as Candida albicans and Aspergillus fumigatus. pharmaerudition.org Another series of novel triazoles demonstrated better activity against eight human pathogenic fungi, including C. albicans and A. fumigatus, than the standard drug fluconazole (B54011). researchgate.net
The introduction of amino acid fragments to the 1,2,4-triazole structure has also been explored. nih.gov Certain synthesized compounds showed exceptional antifungal activity against the plant pathogen Physalospora piricola, with EC₅₀ values outperforming the control drug mefentrifluconazole. nih.gov Molecular docking in this study suggested a strong binding affinity to the target enzyme, 14α-demethylase (CYP51). nih.gov Research on triazole derivatives containing a benzyl (B1604629) oxyphenyl isoxazole (B147169) side chain also reported significant activity against C. albicans. ekb.eg
Table 2: Antifungal Activity of Selected this compound Derivatives
| Compound/Derivative Class | Target Fungus | Activity Measurement (MIC/EC₅₀) | Reference |
| 1,2,4-Triazole derivatives with amino acid fragments (Compound 8k) | Physalospora piricola | EC₅₀: 10.126 µg/mL | nih.gov |
| 1,2,4-Triazole derivatives with amino acid fragments (Compound 8d) | Physalospora piricola | EC₅₀: 10.808 µg/mL | nih.gov |
| 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-piperazinyl-propan-2-ols (Compound 4a, 4b, 4d) | Aspergillus fumigatus | MIC: 0.25 µg/mL | researchgate.net |
| Triazole containing isoxazole (Compound 5a) | Candida albicans | MIC₈₀: 0.0313 μg/mL | nih.gov |
| Benzothiazolyl-triazole analogue (4a) | Candida albicans | MIC: 0.39 μg/mL | ekb.eg |
Enzyme Inhibition Research
Beyond antimicrobial applications, derivatives of this compound have been investigated as inhibitors of various enzymes implicated in metabolic and signaling pathways.
Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin. nih.govktu.edu.tr Its inhibition is a target for managing hyperpigmentation. Several studies have shown that 1,2,4-triazole derivatives can act as potent tyrosinase inhibitors.
One study synthesized a series of novel 1,2,4-triazole-based compounds, among which N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio) acetamide (B32628) showed prominent inhibitory activity against mushroom tyrosinase when compared with the standard inhibitor, kojic acid. nih.gov Kinetic and molecular docking studies suggested that these compounds interact effectively with the enzyme's active site. nih.govresearchgate.net Another series of 1,2,4-triazol-3-ylthio)-N-phenyl acetamide derivatives also demonstrated significant tyrosinase inhibition, with one compound being 3500 times more active than kojic acid. tccollege.org The inhibition mechanism for some derivatives has been identified as competitive. mdpi.com Molecular docking simulations suggest that these inhibitors may obstruct the catalytic copper ions within the enzyme's active site, altering their oxidation state and leading to a loss of enzyme activity. londonmet.ac.uk
Table 3: Tyrosinase Inhibitory Activity of Selected this compound Derivatives
| Compound/Derivative | IC₅₀ Value (µM) | Standard (Kojic Acid) IC₅₀ (µM) | Inhibition Type | Reference |
| N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio) acetamide | More prominent than standard | 16.832 ± 1.161 | Not Specified | nih.gov |
| 1,2,4-triazol-3-ylthio)-N-phenyl acetamide (Compound 9k) | 0.0048 ± 0.0016 | 16.8320 ± 1.1600 | Not Specified | tccollege.org |
| 1,2,4-triazole based compound (28a) | 0.098 | 16.83 | Competitive | mdpi.com |
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) and is a target for managing infections caused by bacteria like Helicobacter pylori. pjps.pk Research has shown that 1,2,4-triazole derivatives can effectively inhibit this enzyme.
Several studies have synthesized and evaluated various triazole derivatives, finding them to be more potent than the standard inhibitor, thiourea. researchgate.nettandfonline.com For example, metronidazole-1,2,3-triazole derivatives were found to be approximately 11 times more potent than thiourea, with kinetic studies revealing an uncompetitive mode of inhibition. researchgate.net Docking studies suggest that these compounds can anchor within the enzyme's catalytic site, interacting with key amino acid residues and restricting the mobility of the active site "flap," thereby inhibiting enzyme function. nih.gov The structural similarity of the 1,2,4-triazole-3-thione scaffold to urea, the natural substrate of urease, has been suggested as a reason for its inhibitory activity. tandfonline.com
Table 4: Urease Inhibitory Activity of Selected Triazole Derivatives
| Compound/Derivative Class | IC₅₀ Value (µM) | Standard (Thiourea) IC₅₀ (µM) | Inhibition Mode | Reference |
| Metronidazole-1,2,3-triazole derivative (6f) | 1.975 ± 0.25 | 22.00 ± 0.14 | Uncompetitive | researchgate.net |
| Quinazolinone derivative with triazole (5c) | 1.88 ± 0.17 µg/mL | 15.06 ± 0.68 µg/mL | Not Specified | nih.gov |
| 4,5-disubstituted-1,2,4-triazole-3-thione (5d) | 16.7 ± 0.178 | 21.0 ± 0.011 | Not Specified | tandfonline.com |
| 3-[5-[(p-Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-ylthio]-N-(3-methyl-phenyl)propanamide (8k) | 42.57 ± 0.13 | 21.25 ± 0.15 | Not Specified | pjps.pk |
Small-molecule kinase inhibitors are a major focus of drug discovery research. Derivatives of this compound have been investigated for their ability to inhibit specific kinases involved in cell signaling pathways, such as c-Met and Tankyrase.
c-Met Kinase: The c-Met kinase is a receptor tyrosine kinase whose aberrant activation is linked to cancer. Novel triazolo-pyridazine derivatives have been designed as class II c-Met inhibitors, which bind to the kinase and extend from the hinge region into a deep hydrophobic pocket. nih.gov One promising compound, 2-(4-Fluorophenyl)-4-methyl-N-(4-((6-methyl- nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazin-8-yl)oxy)phenyl)thiazole-5-carboxamide, demonstrated significant cytotoxicity against c-Met overexpressed cancer cell lines. nih.govacs.org
Tankyrase: Tankyrases (TNKS1/2) are enzymes in the PARP family that regulate key signaling pathways like WNT/β-catenin. nih.gov A systematic, structure-guided optimization of 1,2,4-triazole-based tankyrase inhibitors has been performed. nih.govacs.org The lead optimization focused on modifying moieties around the central triazole core. The inclusion of a 2-fluorophenyl group was found to resolve issues of atropisomerism seen with other substitutions while occupying the same space in the active site of the enzyme. symeres.com This work led to the development of highly potent inhibitors with picomolar IC₅₀ values in cellular assays, demonstrating effective inhibition of the WNT/β-catenin signaling pathway. nih.govacs.org These inhibitors target the adenosine (B11128) binding pocket of the tankyrase catalytic domain with high selectivity over other PARP family members. nih.gov
Table 5: Kinase Inhibitory Activity of Selected this compound Derivatives
| Compound/Derivative | Target Kinase | Activity Measurement | Pathway | Reference |
| Compound 12e (triazolo-pyridazine derivative) | c-Met Kinase | IC₅₀: 1.06 ± 0.16 µM (A549 cells) | c-Met Signaling | nih.gov |
| Compound 13 (optimized 1,2,4-triazole) | Tankyrase (TNKS1/2) | Picomolar IC₅₀ in cellular reporter assay | WNT/β-catenin Signaling | nih.govacs.org |
| SAR125844 (triazolopyridazine derivative) | MET Kinase | Potent and selective inhibitor | HGF/MET Pathway | researchgate.net |
Other Biological Activities in Research Models (e.g., Anticonvulsant, Antiparasitic, Neuroprotectant, Antileishmanial)
Derivatives of this compound have been the subject of various investigations in non-human, non-clinical research models to determine their potential biological activities. These studies have explored a range of therapeutic areas, including anticonvulsant, antiparasitic, neuroprotective, and antileishmanial effects.
Anticonvulsant Activity: The 1,2,4-triazole nucleus is a key structural feature in many compounds evaluated for anticonvulsant properties. researchgate.net Research has shown that certain 1,2,4-triazole derivatives possess significant anticonvulsant activity in established preclinical screening models, such as the maximal electroshock (MES) and the 6 Hz psychomotor seizure models. nih.govunifi.itnih.gov For instance, some 4,5-disubstituted-1,2,4-triazole-3-thione derivatives have demonstrated promising activity in the MES test, which is a model for generalized tonic-clonic seizures. unifi.itnih.gov The anticonvulsant effect of some of these compounds was found to be more potent than that of the established antiepileptic drug valproic acid in the 6 Hz model, which is considered a model for pharmacoresistant epilepsy. unifi.itnih.gov The inclusion of a triazole moiety has been suggested to be critical for this activity. frontiersin.org
Antiparasitic and Antileishmanial Activity: The triazole scaffold is integral to many compounds with pharmacological activities, including antileishmanial effects. rsc.org Studies have evaluated various 1,2,3-triazole analogues for their in vitro activity against parasites like Leishmania major and Trypanosoma brucei. rsc.org While research on this compound itself is specific, related structures such as methoxylated cinnamides containing 1,2,3-triazole fragments have been assessed for their efficacy against Leishmania braziliensis. mdpi.com Similarly, other research has focused on designing triazole-based compounds to target parasitic enzymes, such as cruzipain from Trypanosoma cruzi. mdpi.com
Neuroprotectant Activity: The development of neuroprotective agents is a key strategy for addressing conditions like ischemic stroke. nih.gov In this context, various 1,2,4-triazole derivatives have been synthesized and evaluated for their potential neuroprotective effects against ischemic brain injury in research models. nih.govresearchgate.net Studies using in vitro models have shown that certain triazole derivatives can protect cells from cytotoxicity induced by oxidative stressors like hydrogen peroxide. researchgate.net Further investigations in animal models of middle cerebral artery occlusion (MCAO) demonstrated that specific derivatives could reduce the size of cerebral infarction and improve neurological outcomes. nih.govresearchgate.net The mechanism for this neuroprotection may involve scavenging reactive oxygen species (ROS) and restoring mitochondrial membrane potential. nih.govresearchgate.net
Table 1: Summary of Investigated Biological Activities of Fluorophenyl-Triazole Derivatives in Research Models
| Biological Activity | Research Model | Key Findings | Reference(s) |
|---|---|---|---|
| Anticonvulsant | Maximal Electroshock (MES) Test | Derivatives showed protection against induced seizures. | nih.gov |
| Anticonvulsant | 6 Hz Seizure Model (mice) | Investigated compounds exhibited more potent activity than valproic acid. | unifi.itnih.gov |
| Antileishmanial | Leishmania major (in vitro) | Novel 1,2,3-triazole analogues exhibited significant activity. | rsc.org |
| Neuroprotection | H₂O₂-induced cytotoxicity (PC12 cells) | Derivatives protected cells from cytotoxicity and scavenged reactive oxygen species. | researchgate.net |
| Neuroprotection | Middle Cerebral Artery Occlusion (MCAO) rats | Compound 24 reduced cerebral infarction size and improved neurological behavior. | nih.gov |
Molecular Interaction Mechanisms with Biological Receptors and Enzymes
The biological activity of this compound and its derivatives is fundamentally linked to their ability to interact with various biological receptors and enzymes at a molecular level. These interactions are governed by a combination of non-covalent forces, and in some cases, the potential for covalent bond formation. The unique structural features of the molecule, namely the electron-rich 1,2,3-triazole ring and the fluorinated phenyl group, dictate its binding modes. bohrium.com
The 1,2,4-triazole ring is a critical pharmacophore that facilitates interactions with biological receptors due to its hydrogen bonding capacity and dipole character. nih.gov The nitrogen atoms within the triazole ring can act as hydrogen bond acceptors, forming crucial connections with hydrogen bond donor residues, such as the amino acids asparagine, arginine, and lysine, in the active site of a protein. nih.gov For example, molecular docking studies of some triazole-uracil hybrids with the VEGFR-2 receptor showed the nitrogen at the 2-position of the triazole ring forming a hydrogen bond with Asn923. nih.gov Similarly, other derivatives formed hydrogen bonds via triazole nitrogens with Asp1046 and Lys868. nih.gov
The fluorine atom on the phenyl ring also plays a significant role. Due to its high electronegativity, it can participate in hydrogen bonding and other dipole-dipole interactions, which can enhance the binding affinity and solubility of the compound, allowing it to interact more effectively with biomolecular targets. mdpi.com
The phenyl ring of the this compound moiety is inherently hydrophobic and contributes significantly to binding through hydrophobic and van der Waals interactions. This part of the molecule can fit into hydrophobic pockets within the active sites of enzymes and receptors, displacing water molecules and leading to a thermodynamically favorable interaction. nih.govresearchgate.net
While most interactions between triazole derivatives and their biological targets are non-covalent, there is a class of inhibitors known as targeted covalent inhibitors (TCIs) where a covalent bond is intentionally formed. This leads to irreversible or slowly reversible inhibition of the target enzyme. Research into triazole-based compounds has explored their potential as TCIs. mdpi.com
In the context of designing inhibitors for enzymes like cruzipain, a cysteine protease, the triazole ring can act as a stable scaffold that mimics a peptide bond. mdpi.com This scaffold positions a reactive group, or "warhead," in close proximity to a nucleophilic residue (like cysteine) in the enzyme's active site. The subsequent reaction forms a stable covalent bond, leading to potent and often irreversible inhibition. While this mechanism is highly specific to the design of the inhibitor and the nature of the target enzyme, it represents a potential inhibitory pathway for appropriately functionalized triazole-containing compounds. mdpi.com
Q & A
Q. What computational tools predict physicochemical properties during drug design?
- Methodological Answer : QSAR models and in silico tools (e.g., SwissADME, Molinspiration) predict logP, solubility, and bioavailability. Molecular dynamics simulations assess stability in biological membranes. For example, fluorophenyl-triazoles with logP <3 show favorable blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
